N-methoxyethyl piperidinesulfonamide

Description

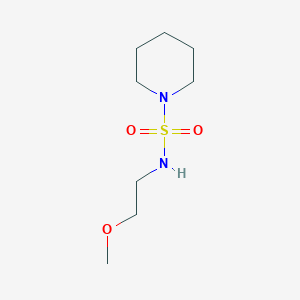

N-Methoxyethyl piperidinesulfonamide is a synthetic compound featuring a piperidine core substituted with a methoxyethyl group on the nitrogen atom and a sulfonamide moiety. For instance, describes the synthesis of a structurally related hydroxamate derivative, 1-cyclopropyl-N-hydroxy-4-{[4-(4-isopropoxyphenoxy)phenyl]sulfonyl}piperidine-4-carboxamide (19h), via multi-step reactions involving THP-protected hydroxylamine, PyBroP coupling, and HCl deprotection . This process highlights the importance of protecting groups (e.g., THP) and acid-mediated deprotection in piperidine-based compound synthesis. Characterization methods such as $^1$H NMR and elemental analysis are critical for confirming structural integrity .

The methoxyethyl substituent in this compound likely enhances solubility and bioavailability compared to bulkier alkyl or aromatic groups, as seen in other sulfonamide derivatives .

Properties

Molecular Formula |

C8H18N2O3S |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

N-(2-methoxyethyl)piperidine-1-sulfonamide |

InChI |

InChI=1S/C8H18N2O3S/c1-13-8-5-9-14(11,12)10-6-3-2-4-7-10/h9H,2-8H2,1H3 |

InChI Key |

SYNIKFMGCXQQPA-UHFFFAOYSA-N |

Canonical SMILES |

COCCNS(=O)(=O)N1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Piperidine Sulfonamides

Piperidine sulfonamides are a diverse class of compounds with variations in substituents significantly influencing their physicochemical and biological properties. Below is a comparative analysis of N-methoxyethyl piperidinesulfonamide and structurally related compounds from :

Table 1: Structural and Analytical Comparison of Piperidine Sulfonamides

Key Observations:

Substituent Effects on Molecular Weight: Halogenated aryl groups (e.g., 3-fluoro, 3-chloro) increase molecular weight compared to non-halogenated analogs. The methoxyethyl group in the target compound is expected to reduce molecular weight relative to biphenyl- or thiophene-containing derivatives .

Purity and Retention Time: Compounds with bulkier substituents (e.g., biphenyl-2-yloxyethyl in 21–26) exhibit longer HPLC retention times due to increased hydrophobicity.

Spectral Signatures :

- The methoxyethyl group’s protons (δ 3.5–3.7 ppm in $^1$H NMR) would distinguish this compound from halogenated analogs, which show distinct aromatic proton shifts (δ 7.0–8.0 ppm) .

Biological Implications :

- Sulfonamide derivatives with halogen atoms (e.g., 22 , 25 ) are often associated with enhanced target binding due to electronegativity and van der Waals interactions. The methoxyethyl group may favor metabolic stability over halogenated analogs .

Research Findings and Trends

- Synthetic Flexibility : Piperidine sulfonamides are synthetically versatile, as demonstrated by the diverse substituents in . The methoxyethyl group can be introduced via alkylation of piperidine using methoxyethyl halides or epoxide ring-opening strategies .

- Crystallographic Insights : highlights the role of crystallography in resolving sulfonamide structures, which aids in understanding conformational preferences and intermolecular interactions (e.g., hydrogen bonding with sulfonamide oxygen) .

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., halogens) on the sulfonamide aryl ring enhance enzymatic inhibition (e.g., carbonic anhydrase), while alkoxy groups (e.g., methoxyethyl) may optimize pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.